molecular formula C14H17N2O4- B12350365 1,7-Naphthyridine-3,7(6H)-dicarboxylic acid, 5,8-dihydro-, 7-(1,1-dimethylethyl) ester

1,7-Naphthyridine-3,7(6H)-dicarboxylic acid, 5,8-dihydro-, 7-(1,1-dimethylethyl) ester

Cat. No.: B12350365
M. Wt: 277.30 g/mol
InChI Key: BOVSVMCJRLZPAW-UHFFFAOYSA-M
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Description

1,7-Naphthyridine-3,7(6H)-dicarboxylic acid, 5,8-dihydro-, 7-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring. This specific compound is characterized by the presence of carboxylic acid groups and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridine-3,7(6H)-dicarboxylic acid, 5,8-dihydro-, 7-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridine-3,7(6H)-dicarboxylic acid, 5,8-dihydro-, 7-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ester and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7-Naphthyridine-3,7(6H)-dicarboxylic acid, 5,8-dihydro-, 7-(1,1-dimethylethyl) ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Naphthyridine-3,7(6H)-dicarboxylic acid, 5,8-dihydro-, 7-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

  • 1,7-Naphthyridine-3,7(6H)-dicarboxylic acid
  • 1,7-Naphthyridine-3,7(6H)-dicarboxylic acid, 5,8-dihydro-
  • 1,7-Naphthyridine-3,7(6H)-dicarboxylic acid, 7-(1,1-dimethylethyl) ester

Uniqueness

The uniqueness of 1,7-Naphthyridine-3,7(6H)-dicarboxylic acid, 5,8-dihydro-, 7-(1,1-dimethylethyl) ester lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These properties make it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H17N2O4-

Molecular Weight

277.30 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-9-6-10(12(17)18)7-15-11(9)8-16/h6-7H,4-5,8H2,1-3H3,(H,17,18)/p-1

InChI Key

BOVSVMCJRLZPAW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)C(=O)[O-]

Origin of Product

United States

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